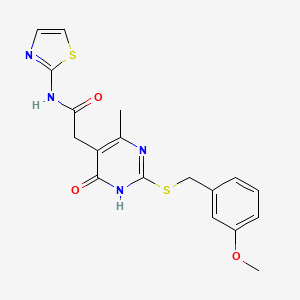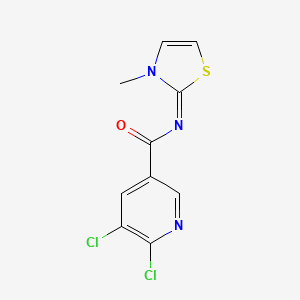
5,6-dichloro-N-(3-methyl-1,3-thiazol-2-ylidene)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dichloro-N-(3-methyl-1,3-thiazol-2-ylidene)pyridine-3-carboxamide is a heterocyclic compound that features both pyridine and thiazole rings
Mécanisme D'action
Target of Action
Thiazoles and pyridines are found in many biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs . The specific targets of these compounds can vary widely depending on their structure and functional groups.
Mode of Action
The mode of action of thiazoles and pyridines can also vary widely. Some thiazoles act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
The biochemical pathways affected by thiazoles and pyridines can be diverse, depending on their specific targets and mode of action. For example, some thiazoles have been found to have antiviral activity, suggesting they may interact with viral replication pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiazoles and pyridines can vary depending on their specific structure and functional groups. Some thiazoles are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
The molecular and cellular effects of thiazoles and pyridines can be diverse, depending on their specific targets and mode of action. For example, some thiazoles have been found to have antiviral activity, suggesting they may inhibit viral replication .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of thiazoles and pyridines. For example, the effect of some monoquaternary NMBDs is potentiated in acidotic patients .
Safety and Hazards
Orientations Futures
The future directions in the research of thiazole derivatives involve the design and development of different thiazole derivatives with lesser side effects . This includes the synthesis of compounds containing the thiazole ring with variable substituents as target structures, and evaluation of their biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-N-(3-methyl-1,3-thiazol-2-ylidene)pyridine-3-carboxamide typically involves the following steps:
-
Formation of the Thiazole Ring: : The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, 3-methyl-1,3-thiazole is prepared by reacting 3-methyl-2-bromoacetophenone with thiourea under basic conditions.
-
Coupling with Pyridine Derivative: : The next step involves coupling the thiazole derivative with a pyridine carboxamide. This can be achieved through a nucleophilic substitution reaction where the thiazole nitrogen attacks the carbonyl carbon of the pyridine-3-carboxamide, forming the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Catalysis: Using catalysts to increase reaction rates and selectivity.
Solvent Selection: Choosing solvents that maximize solubility and reaction efficiency.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorine atoms on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Amines, thiols, or alkoxides for substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation of the thiazole ring.
Alcohols: From reduction of the carbonyl group.
Substituted Derivatives: From nucleophilic substitution on the pyridine ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5,6-dichloro-N-(3-methyl-1,3-thiazol-2-ylidene)pyridine-3-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer therapies.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity, due to the presence of both pyridine and thiazole rings.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Dichloropyridine-3-carboxamide: Lacks the thiazole ring, making it less versatile in terms of reactivity and applications.
3-Methyl-1,3-thiazole-2-ylidene derivatives: These compounds do not have the pyridine ring, which limits their potential interactions and applications.
Uniqueness
The combination of the pyridine and thiazole rings in 5,6-dichloro-N-(3-methyl-1,3-thiazol-2-ylidene)pyridine-3-carboxamide provides a unique set of properties that are not found in compounds with only one of these rings. This dual-ring structure enhances its reactivity and broadens its range of applications in scientific research and industry.
Propriétés
IUPAC Name |
5,6-dichloro-N-(3-methyl-1,3-thiazol-2-ylidene)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3OS/c1-15-2-3-17-10(15)14-9(16)6-4-7(11)8(12)13-5-6/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPPGIXYHDNQHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CSC1=NC(=O)C2=CC(=C(N=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
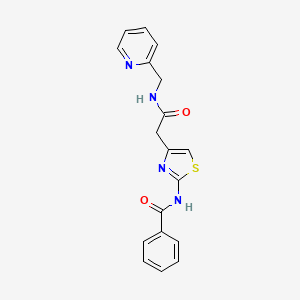
![1-Chloro-4-{[(chloromethyl)sulfanyl]methyl}benzene](/img/structure/B2946564.png)
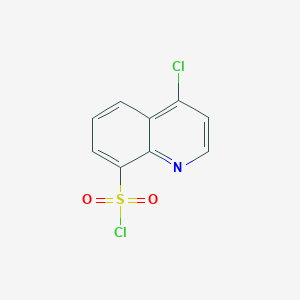
![dimethyl 5-(3-fluorophenyl)-2,2-dioxo-2,3-dihydro-1H-2lambda~6~-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2946571.png)
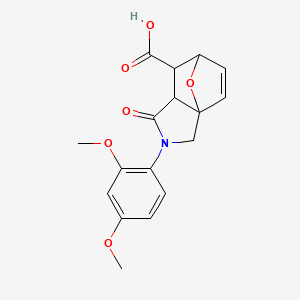
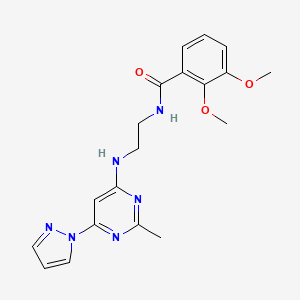
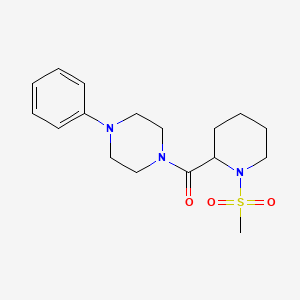
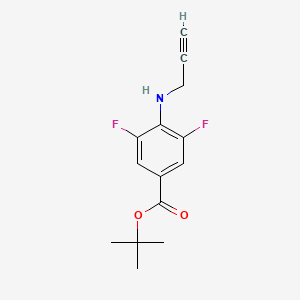
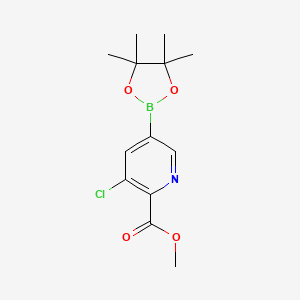
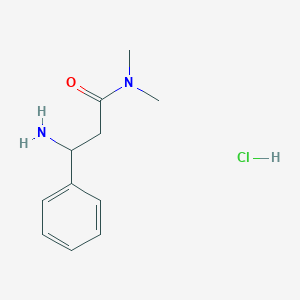
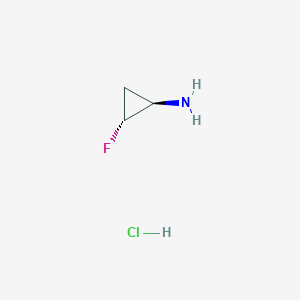
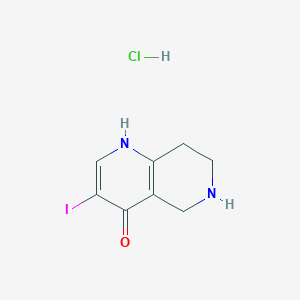
![2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2946581.png)
